molecular formula C9H11BFNO3 B1450968 (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-12-0

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B1450968
CAS No.: 874289-12-0
M. Wt: 211 g/mol
InChI Key: PCACUISZWVJQCI-UHFFFAOYSA-N
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Description

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid typically involves the reaction of 4-(Ethylcarbamoyl)-3-fluorophenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the boronic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of protective groups and phase-switching protocols can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of borohydrides.

    Substitution: Reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other electrophilic reagents under mild conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .

Scientific Research Applications

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Employed in the development of sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: Compared to these similar compounds, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid is unique due to the presence of the ethylcarbamoyl group, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly valuable in applications where selective binding and reactivity are crucial.

Properties

IUPAC Name

[4-(ethylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCACUISZWVJQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660244
Record name [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-12-0
Record name B-[4-[(Ethylamino)carbonyl]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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